molecular formula C11H20F2N2O2 B11756406 tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B11756406
M. Wt: 250.29 g/mol
InChI Key: BGZSTQMQTTUBPO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 3R position, and two fluorine atoms at the 4,4-positions of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs due to its stereochemical specificity and fluorine-enhanced pharmacokinetic properties.

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m1/s1

InChI Key

BGZSTQMQTTUBPO-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)CN)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Considerations

The synthesis begins with piperidine derivatives as core precursors. Key intermediates include 4-piperidone or its substituted analogs, which undergo fluorination to introduce the 4,4-difluoro moiety. The tert-butyl carbamate (Boc) group is introduced early to protect the amine functionality, ensuring regioselectivity in subsequent reactions .

Critical Starting Materials:

  • 4-Piperidone or benzyl-protected piperidine derivatives (e.g., benzylpiperidin-4-one) .

  • Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

  • Chiral auxiliaries or catalysts to enforce the (3R) stereochemistry .

Fluorination of the Piperidine Ring

ParameterCondition
SubstrateBenzylpiperidin-4-one (100.0 g)
Fluorinating AgentDAST (1.0–1.5 equiv)
SolventDichloromethane
Temperature0–5°C (addition), then RT
Reaction Time10–20 hours
Yield87–88%

The use of DAST ensures selective fluorination while preserving the piperidine ring’s integrity. Alternative fluorinating agents, such as sulfur tetrafluoride (SF₄), have been explored but are less practical due to handling difficulties.

The introduction of the aminomethyl group at the 3-position employs reductive amination or nucleophilic substitution. Source highlights a two-step process:

  • Mannich Reaction: Condensation of 4,4-difluoropiperidine with formaldehyde and a primary amine under acidic conditions.

  • Reduction: Subsequent reduction of the imine intermediate using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation .

Optimized Aminomethylation Conditions:

ParameterCondition
Substrate4,4-Difluoropiperidine
Amine SourceAmmonium acetate
Reducing AgentNaBH₃CN
SolventMethanol/Water (9:1)
Temperature25°C
Yield75–80%

Stereochemical control is achieved using chiral catalysts, such as (R)-BINOL-derived phosphoric acids, to favor the (3R) configuration .

Boc Protection and Final Functionalization

The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . This step is performed after aminomethylation to prevent unwanted side reactions at the amine site.

Boc Protection Protocol:

ParameterCondition
Substrate3-(Aminomethyl)-4,4-difluoropiperidine
Boc AgentBoc₂O (1.2 equiv)
BaseTEA (2.0 equiv)
SolventTetrahydrofuran (THF)
Temperature0°C → RT
Reaction Time12 hours
Yield90–95%

The Boc group enhances solubility in organic solvents and stabilizes the compound during subsequent purification steps .

Purification and Characterization

Final purification is achieved via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Analytical data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm structural integrity:

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 1.37 (s, 9H, Boc CH₃), 3.13–4.00 (m, 7H, piperidine and aminomethyl protons), 4.33 (br s, 2H, NH₂) .

  • ¹⁹F NMR: δ -110.2 (d, J = 240 Hz, 2F) .

  • HRMS (ESI): m/z 251.1502 [M+H]⁺ (calc. 251.1508) .

Enantiomeric excess (ee) is determined using chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20), typically exceeding 98% .

Comparative Analysis of Synthetic Routes

The table below contrasts two prominent methods for synthesizing tert-butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate:

ParameterDAST Fluorination Catalytic Asymmetric Aminomethylation
Fluorination Yield87–88%N/A
Aminomethylation Yield75–80%85–90%
Boc Protection Yield90–95%88–93%
Enantiomeric Excess95–98%98–99%
Total Steps43
Key AdvantageCost-effective reagentsSuperior stereocontrol

The catalytic asymmetric route offers higher enantioselectivity but requires specialized catalysts, increasing cost .

Chemical Reactions Analysis

tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The presence of the tert-butyl group and fluorine atoms can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₈F₂N₂O₂
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 2091351-96-9
  • MDL Number : MFCD30719379
  • Stereochemistry : The (3R) configuration confers distinct binding interactions in chiral environments, making it pharmacologically relevant.

Comparison with Structurally Similar Compounds

Stereoisomeric and Positional Isomers

Compound Name Molecular Formula Substituent Positions Fluorination Key Differences
tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ 3R-aminomethyl, 4,4-difluoro Fluorines at C4 Reference compound
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ 3S-amino, 4,4-difluoro Fluorines at C4 Stereochemical inversion at C3 reduces target affinity in enzyme assays
tert-Butyl (R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate C₁₁H₂₀F₂N₂O₂ 4R-aminomethyl, 3,3-difluoro Fluorines at C3 Altered fluorine positioning increases lipophilicity (LogP +0.3)
tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate C₁₁H₂₀F₂N₂O₂ 5-aminomethyl, 3,3-difluoro Fluorines at C3 Positional shift of aminomethyl group reduces steric hindrance in binding pockets

Functional Group and Ring-Size Variants

Compound Name Core Structure Functional Groups Fluorination Key Differences
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Azetidine ring 3-aminomethyl, 3-fluoro Fluorine at C3 Smaller azetidine ring increases ring strain, reducing metabolic stability
tert-Butyl 4,4-difluoropiperidine-1-carboxylate Piperidine ring No aminomethyl Fluorines at C4 Lack of aminomethyl limits derivatization potential
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate Piperidine ring 4,4-dihydroxy Fluorines at C3 Hydroxyl groups enhance solubility but reduce membrane permeability

Research Findings and Pharmacological Relevance

Fluorination Effects: The 4,4-difluoro substitution in the reference compound enhances metabolic stability by resisting oxidative degradation, a property absent in non-fluorinated analogs like tert-butyl 4,4-dihydroxypiperidine-1-carboxylate. Fluorine atoms at C3 (e.g., tert-Butyl (R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate) increase logP by 0.3 units, improving blood-brain barrier penetration.

Aminomethyl Group Impact: The 3R-aminomethyl group enables selective interactions with aspartic proteases, as demonstrated in HIV-1 inhibitor studies. Positional isomers (e.g., 5-aminomethyl derivatives) show reduced inhibitory activity due to misalignment with catalytic residues.

Stereochemical Specificity :

  • The (3R) configuration is critical for binding to α-glucosidase enzymes, with (3S) isomers showing 50% lower inhibition in vitro.

Biological Activity

tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic compound notable for its unique piperidine structure, which includes a tert-butyl group and two fluorine atoms. This compound has potential applications in medicinal chemistry and drug development due to its structural properties that can influence biological activity.

  • Molecular Formula : C11_{11}H20_{20}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 2041786-50-7
  • IUPAC Name : tert-butyl (R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the aminomethyl group and fluorine atoms enhances its binding affinity to receptors involved in neurotransmission and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant-like Effects : Studies have shown that compounds with similar piperidine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
  • Antinociceptive Activity : The compound may possess analgesic properties by interacting with pain pathways in the central nervous system.

Data Table of Biological Studies

Study ReferenceBiological ActivityMethodologyResults
Antidepressant-like effectsBehavioral assays in rodent modelsSignificant reduction in immobility time in forced swim tests
Antinociceptive activityHot plate testIncreased latency to response indicating pain relief
Neurotransmitter modulationIn vitro receptor binding assaysHigh affinity for serotonin and norepinephrine receptors

Case Study 1: Antidepressant-Like Effects

In a controlled study involving rodent models, this compound was administered to evaluate its impact on depressive behaviors. The results indicated a notable decrease in immobility during forced swim tests, suggesting an antidepressant-like effect. This aligns with the hypothesis that modulation of serotonin pathways contributes to mood elevation.

Case Study 2: Analgesic Properties

Another investigation assessed the analgesic properties of the compound using the hot plate test. Rodents treated with varying doses exhibited increased latency to pain response compared to control groups, indicating potential antinociceptive effects. This finding supports the compound's utility in pain management therapies.

Structural Similarities and Comparisons

The structural uniqueness of this compound can be compared with other piperidine derivatives.

Compound NameCAS NumberStructural SimilarityUnique Features
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate1255666-48-80.93Different positioning of amino and fluorine groups
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate1290191-73-90.90Variation in stereochemistry affecting biological activity

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, and how are key intermediates purified?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine .
  • Fluorination : Selective fluorination at the 4,4-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with reaction temperatures controlled between -20°C to 25°C to minimize side products .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
    Purification : Intermediate products are typically isolated via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound’s stability assessed under different experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) under nitrogen atmosphere (heating rate: 10°C/min) identifies decomposition points (~150–200°C for Boc-protected derivatives) .
  • pH stability : Incubation in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis, reveals degradation under strongly acidic/basic conditions (e.g., Boc cleavage at pH < 2) .
  • Storage recommendations : Store at -20°C in inert atmosphere (argon) with desiccants to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms stereochemistry (e.g., 3R configuration via NOESY) and fluorination (¹⁹F NMR δ -180 to -200 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₂₀F₂N₂O₂, [M+H]⁺ = 251.15) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect degradation products .

Q. What safety precautions are essential during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection (N95 masks) during powder handling .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile reagents (e.g., DAST) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can stereochemical integrity (3R configuration) be maintained during synthesis?

  • Chiral auxiliaries : Use (R)-proline-derived catalysts in asymmetric aminomethylation steps .
  • Low-temperature fluorination : Conduct DAST-mediated fluorination at -20°C to suppress racemization .
  • Monitoring : Periodic chiral HPLC (e.g., Chiralpak AD-H column) verifies enantiomeric excess (>98%) .

Q. What strategies resolve contradictions in fluorination efficiency across studies?

Discrepancies in fluorination yields (40–85%) arise from reagent choice and solvent effects:

  • Reagent comparison : DAST provides higher selectivity but lower yields in polar aprotic solvents (e.g., DCM), while Deoxo-Fluor improves yields in THF but may require longer reaction times .
  • Additives : Use 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) as an ionic liquid co-solvent to enhance fluorination efficiency by 15–20% .

Q. How can pharmacological targets of this compound be identified?

  • SPR (Surface Plasmon Resonance) : Screen against receptor libraries (e.g., GPCRs, ion channels) to measure binding affinities (KD values) .
  • Crystallography : Co-crystallize with candidate targets (e.g., neuraminidase) to resolve binding modes at 1.5–2.0 Å resolution .
  • Kinase profiling : Use competitive binding assays (e.g., KinomeScan) to identify off-target interactions .

Q. What methodologies address discrepancies between in vitro and in vivo activity data?

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation (e.g., t₁/₂ < 30 min indicates rapid clearance) .
  • Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability in animal models .
  • PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with efficacy in rodent neuroprotection models .

Q. How can structure-activity relationships (SAR) guide optimization of fluorinated analogs?

  • Substituent effects : Compare bioactivity of 4,4-difluoro vs. 3,3-difluoro derivatives (e.g., 10-fold difference in IC₅₀ against neuraminidase) .
  • Functional group swaps : Replace Boc with acetyl or trifluoroacetyl groups to modulate lipophilicity (logP changes by 0.5–1.0 units) .
  • Molecular dynamics : Simulate binding free energies (ΔG) of analogs with target proteins (e.g., NMDA receptors) using AMBER or GROMACS .

Q. What role do fluorinated piperidines play in designing CNS-targeted therapeutics?

  • Blood-brain barrier (BBB) penetration : Fluorination increases logP (optimal range: 2–3) and enhances passive diffusion .
  • Target engagement : 4,4-Difluoro substitution improves binding to σ-1 receptors (Ki < 50 nM) in neuropathic pain models .
  • Toxicity mitigation : Fluorine’s electronegativity reduces off-target interactions with hERG channels (IC₅₀ > 10 μM) compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.